molecular formula C10H8O3 B106445 6-Methoxycoumarin CAS No. 17372-53-1

6-Methoxycoumarin

Cat. No. B106445
CAS RN: 17372-53-1
M. Wt: 176.17 g/mol
InChI Key: VKVCJIMMVPXDQD-UHFFFAOYSA-N
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Description

6-Methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its pure form. It is known for its presence in many plants, where it functions as a chemical defense against predators. The methoxy group in 6-methoxycoumarin is positioned at the 6th carbon of the coumarin nucleus, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of 6-methoxycoumarin derivatives has been a subject of interest due to their potential applications. A new methodology for the total synthesis of unsubstituted coumarins, including 6-methoxycoumarin derivatives, has been developed, which starts from commercially available materials and involves three or four steps to yield the desired compounds in excellent yields . Another study reports the synthesis of a coumarin-hemiterpene ether, identified as 6-(3,3-dimethylallyloxy)-7-methoxycoumarin, from esculetin . Additionally, the synthesis of various naturally occurring coumarins, including 6-methoxycoumarin derivatives, has been described, highlighting the importance of the oxygenation pattern in the classification of coumarins .

Molecular Structure Analysis

The molecular structure of 6-methoxycoumarin derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of a 6,8-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin was confirmed by mass spectrometric studies . X-ray crystallographic analysis has been employed to determine the structure of related coumarin compounds, which can provide insights into the structural aspects of 6-methoxycoumarin derivatives .

Chemical Reactions Analysis

6-Methoxycoumarin and its derivatives participate in various chemical reactions that are significant for their biological activities and applications. For example, the synthesis of 6-methyl-3-phenylcoumarins, which are structurally related to 6-methoxycoumarin, involves a Perkin reaction, indicating the versatility of coumarin derivatives in chemical synthesis . The Pechmann reaction is another method used for synthesizing coumarin derivatives, including 6-methoxycoumarin, under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxycoumarin derivatives are crucial for their applications in various fields. A study on the quantitative analysis of 6-methoxycoumarin in cosmetics using excitation-emission matrix (EEM) fluorescence coupled with second-order calibration methods demonstrates the compound's fluorescence properties, which can be exploited in analytical chemistry . The synthesis and evaluation of 6-ethoxy-4-methylcoumarin, a related compound, involved the determination of its cytotoxic and antioxidant properties, indicating the biological relevance of such derivatives .

Scientific Research Applications

Antifungal and Antimicrobial Properties

6-Methoxycoumarin, particularly in the form of Scopoletin, exhibits notable antifungal and antimicrobial properties. This compound, isolated from various plant species, has shown effectiveness in inhibiting bacterial and fungal growth. Its biosynthesis, which is induced by pathogen attack and abiotic stress, contributes to its inhibitory effects on storage fungi and bacteria (Gnonlonfin, Sanni, & Brimer, 2012).

Cytotoxic and Antioxidant Effects

Research on 6-Methoxycoumarin derivatives, such as 6-ethoxy-4-methylcoumarin, has revealed their potential cytotoxic effects against cultured blood samples and antioxidant properties at specific concentrations. These findings suggest a role for 6-Methoxycoumarin derivatives in the development of new pharmacological agents (Çelikezen et al., 2020).

Anti-Inflammatory Properties

Studies involving human mast cell lines have demonstrated that Scopoletin, a 6-Methoxycoumarin compound, can significantly reduce the production of inflammatory cytokines. This effect is mediated through the inhibition of the IκB/NF-κB signaling cascade, suggesting a regulatory role in inflammatory reactions (Moon et al., 2007).

Antitumorigenic Potential

Coumarins, including 6-Methoxycoumarin, have been studied for their antitumorigenic properties. For example, 7-hydroxy-6-methoxycoumarin isolated from Solanum lyratum shows hepatoprotective activity and has been evaluated for its potential in cancer therapy (Kang et al., 1998). Similarly, 5-geranyloxy-7-methoxycoumarin has shown notable inhibitory effects on human colon cancer cell proliferation, suggesting its potential as a cancer preventive agent (Patil et al., 2013).

Modulation of Cellular Signalling Pathways

Scopoletin, another form of 6-Methoxycoumarin, has been studied for its modulation of multiple cellular signaling pathways. These include NEF2-related factor-2 (NRF-2), apoptosis/p53 signaling, NF-κB signaling, autophagy signaling, and more. This modulation is linked to scopoletin's anti-inflammation and anti-tumorigenesis potential, highlighting its significance in the treatment of various diseases (Sakthivel et al., 2021).

Safety And Hazards

6-Methoxycoumarin is harmful if swallowed . It may cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It also causes serious eye irritation and may cause an allergic skin reaction .

properties

IUPAC Name

6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCJIMMVPXDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459751
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxycoumarin

CAS RN

17372-53-1
Record name 6-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
C Murata, T Masuda, Y Kamochi, K Todoroki… - Chemical and …, 2005 - jstage.jst.go.jp
… Here, we report the synthesis and the fluorescence properties of 6-methoxycoumarin and benzocoumarin (naphtopyranone) derivatives as candidate novel fluorophores emitting in the …
Number of citations: 108 www.jstage.jst.go.jp
Y Yamaguchi, I Akimoto, K Motegi… - Chemical and …, 2013 - jstage.jst.go.jp
… Synthetic benzofuran (4-methoxybenzofuran: IC 50 =2.20 µM) and coumarin (5-methoxycoumarin: IC 50 =0.13 µM and 6-methoxycoumarin: IC 50 =0.64 µM) derivatives, which have …
Number of citations: 21 www.jstage.jst.go.jp
PW Baures, JR Rush, SD Schroeder… - Crystal growth & …, 2002 - ACS Publications
… In this paper, we report the self-association of 6-methoxycoumarin (1) in the solid-state through CH···O interactions between complementary molecular edges. The strength of this …
Number of citations: 21 pubs.acs.org
A Takadate, T Masuda, C Murata… - Chemical and …, 2000 - jstage.jst.go.jp
… Compound 2b was obtained in the same manner as that of 2a, other than employing 3-acetyl-7-hydroxy—6—methoxycoumarin [mp 237—238 C. 1HNMR (CDC13) 6: 2.71 (31-1, 5, C3-…
Number of citations: 34 www.jstage.jst.go.jp
KC de Siqueira Leite, LMFC Torres, LF Garcia… - International Journal of …, 2015 - Elsevier
… The 7-hydroxy-6-methoxycoumarin, scopoletin is a biomarker widespread in plant kingdom, especially in the phytotherapic and nutraceutical ones. A considerable number of patents …
Number of citations: 11 www.sciencedirect.com
J Demyttenaere, S Vervisch, S Debenedetti… - …, 2004 - thieme-connect.com
… )-6-methoxycoumarin (virgatenol, 2) and 7-(2,3-epoxy-3-methylbutoxy)-6-methoxycoumarin (… In addition, a straightforward synthesis of scopoletin (4) (7-hydroxy-6-methoxycoumarin) is …
Number of citations: 19 www.thieme-connect.com
P Da Re, G Bonola, L Verlicchi - Journal of Medicinal Chemistry, 1964 - ACS Publications
… Their structure was proved in the case of 3,4-dimethyl-6-methoxycoumarin by reduction of its chloromethyl derivative to 6-methoxy-3,4,7-trimethylcoumarin identical with an …
Number of citations: 9 pubs.acs.org
JY Yang, JH Park, MJ Lee, JH Lee, HS Lee - Journal of food protection, 2017 - Elsevier
The antimicrobial effects of 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin isolated from Fraxinus rhynchophylla bark and of their structural analogues were …
Number of citations: 5 www.sciencedirect.com
GJ Smith, RJ Weston, Y Tang, Y Lu… - Australian Journal of …, 2012 - CSIRO Publishing
… In the present work, the photolysis of 7-hydroxy-6-methoxycoumarin was carried out with a saturated aqueous solution that had a concentration of 3.5 × 10 –4 mol dm –3 , two to three …
Number of citations: 6 www.publish.csiro.au
M Vinicius Pereira dos Santos … - … & Allergy-Drug …, 2015 - ingentaconnect.com
… sabulosa has many biological effects, the mechanisms by which this plant and its major isolated compound, 7prenyloxi-6-methoxycoumarin (PC), exhibit an antiinflammatory effect has …
Number of citations: 11 www.ingentaconnect.com

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